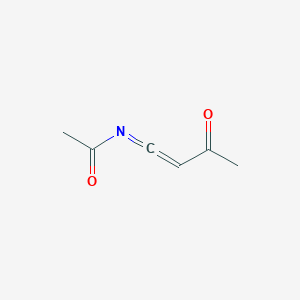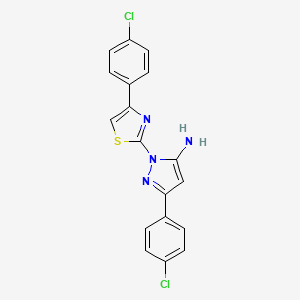
2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye and pigment industry due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Diazotization: The process begins with the diazotization of 4-(4-aminophenyl)benzenamine.
Coupling Reactions: The diazonium compound formed is then coupled with phenol and 4-hydroxynaphthalene-2,7-disulfonic acid.
Esterification: The final step involves esterification using 4-methylbenzene-1-sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc in acidic conditions.
Substitution Reagents: Nucleophiles like amines or alcohols.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces aromatic amines.
Substitution: Produces various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it useful in aqueous applications. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3-[[4’-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-1,1’-biphenyl-4-yl]azo]-2,7-naphthalenedisulfonic acid disodium salt
- 2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]azo]-6-amino-4-hydroxy-, monosodium salt
Uniqueness
What sets 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt apart is its unique combination of azo and sulfonic acid groups, which provide both vibrant coloration and high solubility. This makes it particularly valuable in applications requiring stable and soluble dyes .
Eigenschaften
CAS-Nummer |
72968-80-0 |
|---|---|
Molekularformel |
C35H24N6Na2O11S3 |
Molekulargewicht |
846.8 g/mol |
IUPAC-Name |
disodium;5-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-39-32-18-19-33(31-21-29(53(44,45)46)15-16-30(31)32)40-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI-Schlüssel |
CEXKQVNVJBGENQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



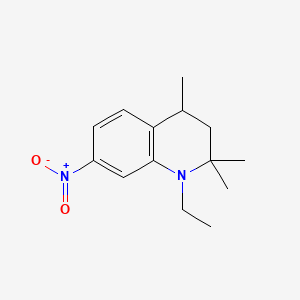
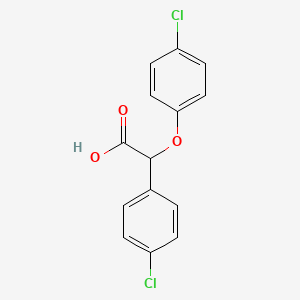
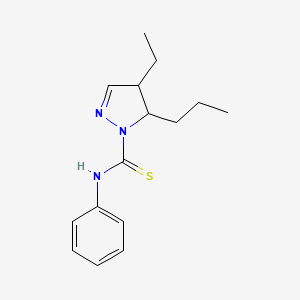
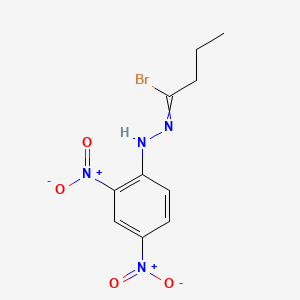
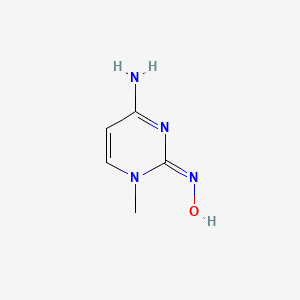
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)

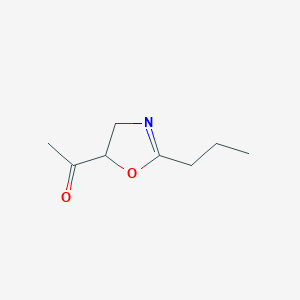
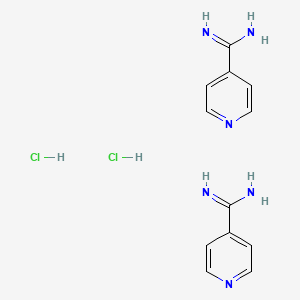
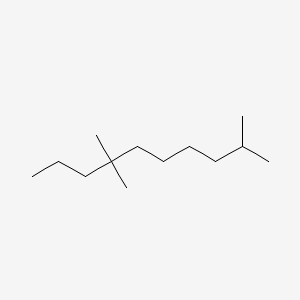
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
